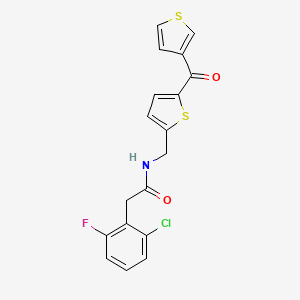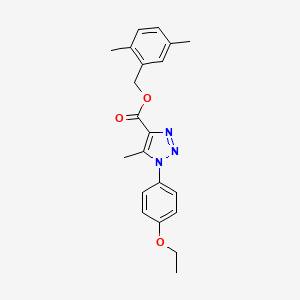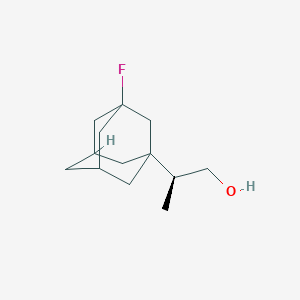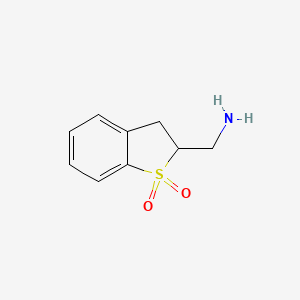![molecular formula C21H19N5O6S B2936514 Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate CAS No. 901756-18-1](/img/structure/B2936514.png)
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl, dimethoxy, and triazoloquinazoline moieties, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitrophenyl group:
Attachment of the dimethoxy groups: The dimethoxy groups can be introduced through methylation reactions.
Formation of the sulfanylacetate moiety: This involves the reaction of the triazoloquinazoline derivative with ethyl bromoacetate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate can be compared with other triazoloquinazoline derivatives, such as:
Ethyl 2-{[8,9-dimethoxy-2-(4-aminophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.
Mthis compound: The methyl ester analog may have different solubility and stability properties compared to the ethyl ester.
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}propanoate: This compound has a propanoate group instead of an acetate group, which may affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
属性
IUPAC Name |
ethyl 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S/c1-4-32-18(27)11-33-21-22-15-10-17(31-3)16(30-2)9-14(15)20-23-19(24-25(20)21)12-5-7-13(8-6-12)26(28)29/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSHGQDVNQDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide](/img/structure/B2936431.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)

![1,1-difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B2936444.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)


![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/new.no-structure.jpg)
